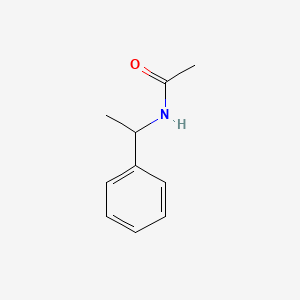

N-(1-Phenylethyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1-phenylethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVMRYVMZLANOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6284-14-6 | |

| Record name | Acetamide, N-(1-phenylethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-N-(1-phenylethyl)acetamide: Properties, Synthesis, and Applications

Introduction: The Significance of a Chiral Workhorse

In the landscape of modern organic and medicinal chemistry, the precise control of stereochemistry is not merely an academic exercise but a fundamental prerequisite for function. Biological systems, from enzymes to receptors, are inherently chiral, and as such, they interact with small molecules in a stereospecific manner. (R)-N-(1-phenylethyl)acetamide, a chiral amide derived from the readily accessible (R)-1-phenylethylamine, stands as a pivotal molecule in this context. While structurally unassuming, it serves as a versatile chiral building block, a reliable intermediate, and a powerful tool in asymmetric synthesis.[1] Its importance stems from the straightforward introduction of a robust chiral center that can influence subsequent chemical transformations or be incorporated into a final, biologically active scaffold.

This guide provides a comprehensive technical overview of (R)-N-(1-phenylethyl)acetamide for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of data, we will delve into the causality behind its properties and synthetic methodologies, grounding our discussion in established protocols and authoritative data to provide a field-proven perspective on its utility.

Core Physicochemical and Structural Properties

The physical and chemical characteristics of (R)-N-(1-phenylethyl)acetamide are a direct consequence of its molecular architecture, which features a stereogenic center, an amide functional group, and an aromatic phenyl ring.

Structural and General Data

The fundamental identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | N-[(1R)-1-phenylethyl]acetamide | PubChem [CID: 735802] |

| CAS Number | 36283-44-0 | Benchchem, ChemBK |

| Molecular Formula | C₁₀H₁₃NO | ChemBK, CymitQuimica |

| Molecular Weight | 163.22 g/mol | Benchchem, ChemBK |

| Appearance | White to off-white solid/crystal | ChemBK |

| SMILES | CC(=O)Nc1ccccc1 | CymitQuimica |

| InChI Key | PAVMRYVMZLANOQ-MRVPVSSYSA-N | Benchchem, CymitQuimica |

Thermal Properties and Solubility

-

Melting Point: Conflicting data exists, with values reported as 102-103 °C and 73.0-77.0 °C . This discrepancy may arise from differences in crystalline polymorphism or the purity of the analyzed samples. Researchers should consider the value obtained from their specific batch as the most relevant.

-

Boiling Point: A rough estimate places the boiling point at 290.31 °C .[2]

-

Solubility: The compound is soluble in organic solvents such as chloroform and Dimethyl Sulfoxide (DMSO).[2] The presence of the nonpolar phenyl and ethyl groups limits its solubility in water.

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (R)-N-(1-phenylethyl)acetamide is critical for its application. The most common method relies on the acylation of a stereochemically pure starting material.

Core Synthesis: Direct Acylation of (R)-1-Phenylethylamine

The most direct and widely used method is the N-acylation of commercially available (R)-1-phenylethylamine.[1] This reaction is a classic example of nucleophilic acyl substitution.

Causality Behind Experimental Choices:

-

Acylating Agent: Acetic anhydride or acetyl chloride are employed as electrophilic sources of the acetyl group. Acetic anhydride is often preferred due to its lower volatility and less aggressive reactivity compared to acetyl chloride, which produces corrosive HCl gas as a byproduct.

-

Solvent: Anhydrous solvents like chloroform or tetrahydrofuran (THF) are essential to prevent the hydrolysis of the acylating agent, which would consume the reagent and reduce the yield.[1]

-

Temperature Control: The reaction is highly exothermic. Conducting the addition of the acylating agent under ice-cooling (0 °C) is crucial for managing the reaction rate, preventing side reactions, and ensuring safety.[1]

-

Base: A tertiary amine base, such as triethylamine or pyridine, is often added to the reaction when using acetyl chloride. Its purpose is to act as an acid scavenger, neutralizing the HCl byproduct and driving the equilibrium towards the product.[1]

Workflow: N-Acylation of (R)-1-Phenylethylamine

Caption: Standard laboratory workflow for the synthesis of (R)-N-(1-phenylethyl)acetamide.

Step-by-Step Laboratory Protocol: A representative protocol adapted from literature.[3]

-

Dissolve (R)-(+)-1-phenylethylamine (1.0 eq) in anhydrous chloroform in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the flask in an ice-water bath to 0 °C.

-

Add acetic anhydride (1.2 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours or until TLC analysis indicates the consumption of the starting amine.

-

Carefully add ice water to the reaction mixture to quench any unreacted acetic anhydride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform (2x).

-

Combine the organic extracts and wash sequentially with a 1N aqueous solution of sodium hydroxide (to remove acetic acid) and then with water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the resulting crystals by recrystallization from a suitable solvent, such as isopropyl ether, to afford pure (+)-N-(1-phenylethyl)acetamide.

Chemoenzymatic Synthesis Approaches

An alternative strategy, particularly relevant for producing chiral amides from racemic precursors, is chemoenzymatic synthesis. This typically involves the kinetic resolution of racemic 1-phenylethylamine using an enzyme, such as a lipase, that selectively acylates one enantiomer, leaving the other unreacted. The (R)-N-(1-phenylethyl)acetamide is the direct product of the enantioselective acylation of the (R)-amine.[1]

Spectroscopic and Structural Characterization

Unambiguous characterization is essential for confirming the identity, purity, and stereochemical integrity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides distinct signals for each type of hydrogen in the molecule. Expected signals (in CDCl₃) are:

-

~7.2-7.4 ppm: A multiplet integrating to 5H, corresponding to the aromatic protons of the phenyl group.

-

~6.0-6.5 ppm: A broad singlet integrating to 1H, corresponding to the amide N-H proton. This peak's position is concentration-dependent and it can exchange with D₂O.

-

~5.1 ppm: A quintet (or doublet of quartets) integrating to 1H, corresponding to the benzylic methine proton (-CH). It is coupled to both the N-H proton and the adjacent methyl protons.

-

~2.0 ppm: A singlet integrating to 3H, from the acetyl methyl group (-C(=O)CH₃).

-

~1.5 ppm: A doublet integrating to 3H, from the benzylic methyl group (-CH(CH₃)).

-

-

¹³C NMR: The carbon NMR spectrum should show 8 distinct signals corresponding to the unique carbon environments:

-

~169-170 ppm: The amide carbonyl carbon.

-

~143 ppm: The quaternary aromatic carbon (ipso-carbon) attached to the ethyl group.

-

~126-129 ppm: Signals for the remaining aromatic carbons.

-

~49 ppm: The benzylic methine carbon.

-

~23 ppm: The acetyl methyl carbon.

-

~22 ppm: The benzylic methyl carbon.

-

-

Expert Insight for Stereochemical Validation: Confirming enantiomeric purity can be achieved via NMR by derivatizing the precursor amine with a chiral resolving agent, such as (R)-(-)-acetoxyphenylacetic acid. The resulting diastereomers will exhibit distinct signals in the ¹H NMR spectrum, particularly for the benzylic methyl group, allowing for the calculation of enantiomeric excess (ee).[1]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups.

-

~3300 cm⁻¹: A sharp to moderately broad peak corresponding to the N-H stretching vibration of the secondary amide.

-

~3030-3080 cm⁻¹: Aromatic C-H stretching vibrations.

-

~2850-2980 cm⁻¹: Aliphatic C-H stretching vibrations from the methyl groups.

-

~1640-1660 cm⁻¹ (Amide I): A strong, sharp absorption due to the C=O stretching vibration. This is a hallmark of the amide group.

-

~1540-1560 cm⁻¹ (Amide II): A strong absorption resulting from a combination of N-H bending and C-N stretching vibrations.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A peak should be observed at m/z = 163 , corresponding to the molecular weight of the compound.

-

Key Fragmentation: The most characteristic fragmentation is the benzylic cleavage (an alpha-cleavage relative to the phenyl ring). This results in the loss of the acetamido radical to form a stable tropylium ion or a related benzylic cation, leading to a very prominent base peak at m/z = 106 . This fragmentation is a reliable indicator of the 1-phenylethyl substructure.

Chemical Reactivity and Derivatization Pathways

The reactivity of (R)-N-(1-phenylethyl)acetamide is dominated by the amide functional group and the potential for substitution on the aromatic ring.

-

Amide Hydrolysis: The amide bond, while generally stable, can be cleaved under forceful acidic or basic conditions. For instance, heating with aqueous acid (e.g., HCl) will hydrolyze the amide to yield acetic acid and the protonated (R)-1-phenylethylamine.[1] This reaction can be used to remove the N-acetyl group if the amine is needed for further synthesis.

-

Amide Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the carbonyl of the amide group completely to a methylene group (-CH₂-), yielding the corresponding secondary amine, (R)-N-ethyl-1-phenylethanamine.[1]

-

Advanced Derivatization: The core structure is a scaffold for more complex molecules. For example, the molecule can be functionalized to introduce an azide group, which can then undergo a copper-catalyzed 1,3-dipolar cycloaddition with an alkyne to form chiral triazole derivatives. Such derivatizations are common in medicinal chemistry to explore structure-activity relationships.

Diagram: Key Reactivity and Derivatization Pathways

Caption: Major chemical transformations of (R)-N-(1-phenylethyl)acetamide.

Applications in Asymmetric Synthesis and Drug Discovery

The true value of this compound lies in its application as a tool for stereocontrol.

-

Chiral Auxiliary: The (R)-1-phenylethyl group can be temporarily attached to a prochiral molecule to serve as a "chiral auxiliary." Its fixed stereochemistry and steric bulk effectively block one face of the molecule, directing the attack of a reagent to the opposite, less-hindered face. This strategy allows for the creation of new stereocenters with high diastereoselectivity. After the desired transformation, the auxiliary can be cleaved and recovered.[1]

-

Intermediate for Bioactive Molecules: Chiral amides are prevalent structural motifs in pharmaceuticals. (R)-N-(1-phenylethyl)acetamide and its derivatives serve as key intermediates in the synthesis of pharmacologically active compounds. Research has shown that derivatives possess potential anti-inflammatory, analgesic, and anti-cancer properties, with the biological effect often being dependent on the specific stereoisomer.[1][4]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety.

-

Hazard Identification: The compound is classified as an irritant. It is harmful if swallowed and causes skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid the formation and inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place. Some suppliers recommend refrigeration and storage under an inert atmosphere, as the compound may be air-sensitive.[2]

Conclusion

(R)-N-(1-phenylethyl)acetamide is more than just a simple chemical. It is a foundational tool for chemists engaged in the synthesis of complex, stereochemically defined molecules. Its well-characterized physical and spectroscopic properties, straightforward synthesis, and predictable reactivity make it a reliable building block. For professionals in drug development and asymmetric synthesis, a thorough understanding of this compound's attributes—from its NMR signals to its role as a chiral auxiliary—is essential for leveraging its full potential in the creation of novel chemical entities.

References

-

N-[(R)-1-Phenylethyl]acetamide - ChemBK . ChemBK.com. Available at: [Link]

-

Synthesis of (+)-N-(1-phenylethyl)acetamide - PrepChem.com . PrepChem.com. Available at: [Link]

-

N-(1-phenylethyl)acetamide | C10H13NO | CID 222023 - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

(R)-N-acetyl-1-phenylethylamine | C10H13NO | CID 735802 - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates . (2021-02-01). National Center for Biotechnology Information. Available at: [Link]

Sources

An In-depth Technical Guide to N-(1-phenylethyl)acetamide: Nomenclature, Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of N-(1-phenylethyl)acetamide, a chiral molecule of significant interest in synthetic and medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical identity, properties, synthesis, and applications, grounded in established scientific principles and methodologies.

Introduction: The Significance of a Chiral Amide

This compound is a secondary carboxamide that holds a pivotal role as a chiral building block and intermediate in organic synthesis.[1][2] Its structure, featuring a stereocenter adjacent to both a phenyl ring and an acetamide group, makes it a valuable tool for introducing chirality into molecules, a critical aspect in the development of pharmaceuticals and agrochemicals where stereoisomers can exhibit vastly different biological activities.[2] This guide will delve into the fundamental characteristics of this compound, from its precise chemical nomenclature to its synthesis and practical applications, providing a robust resource for professionals in the field.

Chemical Identity: IUPAC Nomenclature and Synonyms

The unambiguous identification of a chemical compound is paramount for scientific communication and reproducibility. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds.

The IUPAC name for this compound is This compound .[1]

Due to its widespread use and historical naming conventions, this compound is also known by a variety of synonyms. Understanding these is crucial when searching literature and chemical databases.

-

N-Acetyl-1-phenylethylamine

-

N-(alpha-Methylbenzyl)acetamide

-

N-α-Phenethylacetamide

-

(R)-N-Acetyl-1-phenylethylamine (for the R-enantiomer)[4]

-

(S)-N-Acetyl-1-phenylethylamine (for the S-enantiomer)[2]

-

DL-N-acetyl-alpha-methylbenzylamine (for the racemic mixture)[1]

It is important to distinguish this compound from its structural isomer, N-(2-phenylethyl)acetamide, also known as N-phenethylacetamide, where the acetyl group is attached to a phenethylamine backbone without a stereocenter on the ethyl chain.[5][6]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is essential for its handling, application in reactions, and analytical characterization. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | PubChem[1] |

| Molecular Weight | 163.22 g/mol | PubChem[1] |

| Appearance | White to yellow or orange powder/crystal | TCI |

| Melting Point | 73.0 to 77.0 °C | TCI |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 36065-27-7 (racemate) | PubChem[1] |

| 19144-86-6 ((S)-enantiomer) | Smolecule[2] | |

| 36283-44-0 ((R)-enantiomer) | Benchchem[7] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of 1-phenylethylamine. This reaction can be performed to yield the racemic mixture or, by starting with an enantiomerically pure amine, the corresponding pure enantiomer of the acetamide.

General Synthesis Workflow

The fundamental reaction involves the formation of an amide bond between the primary amine of 1-phenylethylamine and an acetylating agent. The choice of acetylating agent and reaction conditions can be optimized for yield and purity.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of (+)-N-(1-phenylethyl)acetamide

This protocol is adapted from a literature procedure for the synthesis of the (+)-enantiomer from (R)-(+)-1-phenylethylamine.[3]

Materials:

-

(R)-(+)-1-Phenylethylamine

-

Acetic anhydride

-

Chloroform

-

1N Sodium hydroxide solution

-

Ice

-

Water

-

Isopropyl ether

-

Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel, etc.)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve (R)-(+)-1-phenylethylamine (e.g., 30 g) in chloroform (e.g., 200 ml). Cool the solution in an ice bath.

-

Acylation: Add acetic anhydride (e.g., 38.4 g) dropwise to the cooled solution with stirring. The dropwise addition helps to control the exothermic nature of the reaction.[7]

-

Reaction Completion and Quenching: After the addition is complete, allow the reaction to proceed to completion. Then, add ice water to the reaction mixture to quench any unreacted acetic anhydride.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product into the chloroform layer.

-

Washing: Wash the organic layer sequentially with a 1N aqueous solution of sodium hydroxide (to remove acetic acid byproduct) and then with water.

-

Drying and Concentration: Dry the chloroform extract over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. This will yield the crude product as crystals.

-

Purification: Recrystallize the crude product from a suitable solvent, such as isopropyl ether, to obtain pure (+)-N-(1-phenylethyl)acetamide.[3]

Self-Validation: The purity of the final product can be confirmed by measuring its melting point and comparing it to the literature value. For chiral synthesis, the optical rotation should be measured and compared to the expected value (e.g., [α]D = +143.5° (c=1, ethanol) for the (+)-enantiomer).[3] Further characterization can be performed using techniques like NMR, IR, and mass spectrometry.

Chirality and Resolution

The presence of a stereocenter at the benzylic position is the most significant feature of this compound. Its precursor, 1-phenylethylamine, is a widely used resolving agent for chiral acids.[8][9] Conversely, racemic 1-phenylethylamine can be resolved into its enantiomers, often through the formation of diastereomeric salts with a chiral acid like tartaric acid.[10]

Chiral Resolution Workflow

The classical method for resolving racemic 1-phenylethylamine, the precursor to enantiomerically pure this compound, involves diastereomeric salt formation.

Caption: Chiral resolution of 1-phenylethylamine via diastereomeric salt formation.

Once the enantiomerically pure amine is obtained, it can be acylated as described in the synthesis protocol to yield the corresponding enantiomerically pure this compound.

Applications in Research and Development

This compound and its precursor amine are valuable in several areas of chemical and pharmaceutical science.

-

Chiral Auxiliary: The 1-phenylethyl group can be temporarily incorporated into a prochiral molecule to direct the stereochemical outcome of a subsequent reaction. Its steric bulk effectively shields one face of the molecule, leading to high diastereoselectivity.[7]

-

Pharmaceutical Intermediate: The chiral nature of this compound makes it a key intermediate in the synthesis of various pharmaceuticals.[2] It is used in the manufacturing of analgesics, central nervous system agents, and compounds with potential antimicrobial and neuroprotective effects.[2][11]

-

Agrochemical Synthesis: It serves as a precursor for developing agrochemicals that require specific stereochemistry for their biological activity.[2]

-

Research in Stereochemistry: It is a model compound for studies focusing on chiral recognition, asymmetric synthesis, and the determination of absolute configurations.[2]

Conclusion

This compound is a fundamentally important molecule in stereochemistry. Its well-defined IUPAC name, this compound, and a host of synonyms reflect its broad utility. The straightforward synthesis via acylation of 1-phenylethylamine, combined with established methods for resolving the parent amine, makes both racemic and enantiomerically pure forms readily accessible. Its applications as a chiral auxiliary and a key intermediate in the synthesis of bioactive compounds underscore its continuing importance for researchers, scientists, and drug development professionals. This guide has provided a comprehensive technical foundation, from nomenclature to practical application, to support its effective use in the laboratory and beyond.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Das, C. R., Sahoo, S. C., & Ray, M. (2019). Chiral Recognition and Partial Resolution of 1-Phenylethylamine through Noncovalent Interactions Using Binuclear Ni(II) Complex as Host. Crystal Growth & Design. Retrieved from [Link]

-

PubChem. (n.d.). N-(1-phenylethyl)-N-(2-sulfanylethyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Organic Chemistry I Laboratory Manual. Retrieved from [Link]

-

PubChem. (n.d.). N-Methyl-N-(1-phenylethyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Gajewy, J., & Kaźmierczak, H. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H13NO). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of (+)-N-(1-phenylethyl)acetamide. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence.... Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-(1-methyl-1-phenylethyl)acetamide. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, N-(2-phenylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

The Vespiary. (2018, November 9). Synthesis of N-(1,1-Dimethyl-2-phenylethyl)acetamide. Retrieved from [Link]

-

PubChem. (n.d.). N,N-bis(1-phenylethyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, N-(2-phenylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound | C10H13NO | CID 222023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy (S)-N-(1-phenylethyl)acetamide | 19144-86-6 [smolecule.com]

- 3. prepchem.com [prepchem.com]

- 4. N-[(R)-1-Phenylethyl]acetamide | CymitQuimica [cymitquimica.com]

- 5. Acetamide, N-(2-phenylethyl)- [webbook.nist.gov]

- 6. Acetamide, N-(2-phenylethyl)- [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

- 8. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

- 10. ptacts.uspto.gov [ptacts.uspto.gov]

- 11. This compound [myskinrecipes.com]

Physical and chemical properties of N-(1-phenylethyl)acetamide

An In-depth Technical Guide to the Physical and Chemical Properties of N-(1-phenylethyl)acetamide

Authored by: A Senior Application Scientist

Abstract

This compound is a chiral amide of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its structure, featuring a stereogenic center, makes it a valuable building block for the asymmetric synthesis of complex, enantiomerically pure molecules, particularly within pharmaceutical development. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailing its synthesis, spectroscopic profile, reactivity, and key applications. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile compound.

Introduction: A Versatile Chiral Building Block

This compound, also known as N-acetyl-1-phenylethylamine, is an organic compound that belongs to the class of secondary carboxamides.[1] It is formally derived from the condensation of 1-phenylethylamine with acetic acid.[1] The presence of a chiral center at the benzylic carbon imparts stereoisomerism, resulting in two distinct enantiomers: (R)-N-(1-phenylethyl)acetamide and (S)-N-(1-phenylethyl)acetamide. This chirality is fundamental to its utility, as the biological activity of many pharmaceutical compounds is highly dependent on their stereochemistry.[2]

Historically, the precursor, 1-phenylethylamine, was established as a highly effective resolving agent for racemic mixtures.[2] The subsequent acetylation to form this compound provided a stable derivative for characterization and for studying stereochemical outcomes.[2] Today, it serves as a crucial intermediate in the synthesis of bioactive molecules where precise control of stereochemistry is paramount.[3]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, purification, and application in various experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃NO | [1][3] |

| Molecular Weight | 163.22 g/mol | [1][3] |

| Appearance | White to off-white/yellow crystalline solid or powder | [4] |

| Melting Point | 73.0 to 77.0 °C | |

| Boiling Point | 154 °C at 0.3 kPa | [5] |

| Solubility | Soluble in chloroform and DMSO.[6] Limited solubility in water.[4] | [4][6] |

| CAS Number | 36065-27-7 (racemic)[1], 19144-86-6 ((S)-enantiomer)[3], 36283-44-0 ((R)-enantiomer)[2] | [1][2][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | N-Acetyl-1-phenylethylamine, N-α-Phenethylacetamide, N-(alpha-Methylbenzyl)acetamide | [1] |

Spectroscopic and Analytical Characterization

Accurate characterization of this compound is critical for confirming its identity and purity. The following spectroscopic techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum provides distinct signals corresponding to the different hydrogen environments in the molecule. Key expected signals include a doublet for the methyl group protons adjacent to the chiral center, a multiplet for the methine proton at the chiral center, a singlet for the acetyl methyl protons, a broad singlet for the amide N-H proton, and multiplets for the aromatic protons of the phenyl ring.

-

¹³C NMR: The carbon NMR spectrum confirms the carbon framework. Characteristic peaks include those for the two methyl carbons, the methine carbon, the aromatic carbons, and a downfield signal for the carbonyl carbon of the amide group (typically around δ 169-170 ppm).[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The IR spectrum of this compound will exhibit characteristic absorption bands:

-

N-H Stretch: A moderate to strong band around 3300 cm⁻¹, indicative of the secondary amide N-H bond.

-

C-H Stretches: Bands just above 3000 cm⁻¹ for aromatic C-H bonds and just below 3000 cm⁻¹ for aliphatic C-H bonds.

-

C=O Stretch (Amide I band): A strong, sharp absorption band typically found in the range of 1630-1660 cm⁻¹, which is characteristic of the amide carbonyl group.

-

N-H Bend (Amide II band): A band in the region of 1515-1570 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Electron Ionization (EI-MS): The mass spectrum typically shows a molecular ion peak [M]⁺ at m/z = 163. Common fragment ions correspond to the loss of the acetyl group or cleavage at the benzylic position, often resulting in a prominent base peak at m/z = 106.[1]

Synthesis and Chemical Reactivity

Synthesis of this compound

A prevalent and straightforward method for synthesizing this compound is the direct acylation of 1-phenylethylamine.

Caption: Key chemical reactions of this compound.

Applications in Research and Development

The chiral nature of this compound makes it a cornerstone in asymmetric synthesis.

-

Pharmaceutical and Medicinal Chemistry: It serves as a key intermediate in the synthesis of enantiomerically pure pharmaceuticals. [3]The ability to introduce a specific stereocenter is crucial, as different enantiomers of a drug can have vastly different pharmacological effects and toxicities. [3]Derivatives have been investigated for analgesic, antimicrobial, and neuroprotective properties. [3]* Bioorganic Chemistry: The compound is used in studies involving enzyme-receptor interactions, where stereochemistry plays a critical role in binding and biological activity. [3]* Material Science: The amide linkage allows for the formation of strong hydrogen bonds. This property is of interest in the design of novel polymers and self-assembling molecular systems. [3]

Safety and Handling

This compound requires careful handling in a laboratory setting. It is classified as an irritant and is harmful if swallowed.

GHS Hazard Information: [1][7]* Pictogram: GHS07 (Exclamation Mark) * Signal Word: Warning [1]* Hazard Statements:

- H302: Harmful if swallowed. [1] * H315: Causes skin irritation. [1][7] * H319: Causes serious eye irritation. [1][7] * H335: May cause respiratory irritation. [7] Recommended Handling Procedures: [7][8]* Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. [7]* Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. [7]* Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [7]* Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a compound of significant scientific and commercial importance. Its well-defined physical properties, predictable reactivity, and, most importantly, its inherent chirality make it an indispensable tool in modern organic and medicinal chemistry. A thorough understanding of its characteristics, from spectroscopic data to safe handling protocols, is essential for its effective and safe utilization in research and development, particularly in the ongoing quest for new and improved stereochemically pure therapeutic agents.

References

-

PrepChem.com. Synthesis of (+)-N-(1-phenylethyl)acetamide. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 222023, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60654946, N-Methyl-N-(1-phenylethyl)acetamide. Retrieved from [Link]

-

ChemBK. (n.d.). N-[(R)-1-Phenylethyl]acetamide. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2018, November 9). Synthesis of N-(1,1-Dimethyl-2-phenylethyl)acetamide. [Link]

-

Wiley-VCH GmbH. (n.d.). ATR-IR of 2-Oxo-2-phenyl-N-[(1R)-1-phenylethyl]acetamide. Retrieved from [Link]

-

PrepChem.com. Synthesis of N-(1-methyl-1-phenylethyl)acetamide. [Link]

-

ChemSynthesis. (2025, May 20). This compound. [Link]

-

Cheméo. (n.d.). Chemical Properties of Acetamide, N-phenyl- (CAS 103-84-4). [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033945). [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide, N-(2-phenylethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70143, N-(2-phenylethyl)acetamide. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide, N-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide, N-(2-phenylethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 735802, (R)-N-acetyl-1-phenylethylamine. Retrieved from [Link]

Sources

- 1. This compound | C10H13NO | CID 222023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Buy (S)-N-(1-phenylethyl)acetamide | 19144-86-6 [smolecule.com]

- 4. CAS 877-95-2: N-(2-Phenylethyl)acetamide | CymitQuimica [cymitquimica.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. chembk.com [chembk.com]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

N-(1-phenylethyl)acetamide CAS number lookup

An In-Depth Technical Guide to N-(1-phenylethyl)acetamide for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. It moves beyond a simple CAS number lookup to provide a deeper understanding of its synthesis, properties, applications, and analytical validation, grounded in established scientific principles.

Introduction: The Significance of a Chiral Amide

This compound is a chiral acetamide derivative that has garnered significant attention in organic synthesis and pharmaceutical research.[1] It is formally the product of the condensation of 1-phenylethylamine with acetic acid.[2] Its core value lies in the stereogenic center at the α-carbon of the ethyl group, making it a crucial building block for introducing chirality into more complex molecules.[1][3] The biological activity of many pharmaceuticals is dependent on their specific stereochemistry, making the synthesis of enantiomerically pure compounds a cornerstone of modern drug development.[4] this compound, available as a racemate or as individual (R) and (S) enantiomers, serves as a versatile intermediate in this pursuit.[1][4]

Chemical Identification and Physicochemical Properties

Precise identification is paramount in research and development. This compound is identified by several CAS numbers, corresponding to its different stereoisomeric forms. The racemic mixture and the individual enantiomers possess identical molecular formulas and weights but differ in their optical rotation.

| Identifier | Racemic Mixture | (S)-Enantiomer | (R)-Enantiomer |

| CAS Number | 36065-27-7[2][5], 6284-14-6[2][6] | 19144-86-6[1] | 36283-44-0[4] |

| IUPAC Name | This compound[2] | N-[(1S)-1-phenylethyl]acetamide[1] | N-[(1R)-1-phenylethyl]acetamide |

| Synonyms | N-Acetyl-1-phenylethylamine, N-α-Phenethylacetamide[7] | (S)-N-acetyl-1-phenylethylamine[1] | - |

| Molecular Formula | C₁₀H₁₃NO[1][2][6] | C₁₀H₁₃NO[1] | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol [1][2][6] | 163.22 g/mol [1] | 163.22 g/mol [4] |

| Appearance | White to yellow crystalline powder[5] | - | - |

| Melting Point | 73.0 to 77.0 °C[5] | - | - |

Synthesis Methodologies: Pathways to a Chiral Intermediate

The synthesis of this compound can be approached through several well-established methods, the choice of which depends on the desired stereochemistry, scale, and available starting materials.

Direct Amidation

This is the most straightforward approach, involving the acylation of 1-phenylethylamine. The reaction can be performed using various acetylating agents, such as acetyl chloride or acetic anhydride.

-

Causality: The nucleophilic amino group of 1-phenylethylamine attacks the electrophilic carbonyl carbon of the acetylating agent. When using acetyl chloride, a base (e.g., triethylamine or pyridine) is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1] Using an enantiomerically pure starting amine, such as (R)-(+)-1-phenylethylamine, directly yields the corresponding chiral acetamide.[7]

Caption: Workflow for Direct Amidation Synthesis.

Detailed Experimental Protocol: Synthesis of (+)-N-(1-phenylethyl)acetamide[8]

This protocol describes a self-validating system where the purity and identity of the product are confirmed through recrystallization and measurement of optical rotation.

-

Reaction Setup: Dissolve 30 g of (R)-(+)-1-phenylethylamine in 200 ml of chloroform in a flask suitable for cooling. Place the flask in an ice bath to manage the exothermic nature of the reaction.

-

Reagent Addition: While stirring, add 38.4 g of acetic anhydride dropwise to the cooled amine solution. The slow addition is critical to control the reaction temperature and prevent side reactions.

-

Quenching and Extraction: After the addition is complete, add ice water to the reaction mixture to quench any unreacted acetic anhydride. Extract the organic product into the chloroform layer.

-

Washing: Wash the chloroform extract sequentially with a 1N aqueous solution of sodium hydroxide (to remove the acetic acid byproduct) and then with water. This ensures the removal of acidic impurities.

-

Drying and Concentration: Dry the washed organic layer over an anhydrous drying agent (e.g., sodium sulfate). Concentrate the solution under reduced pressure to yield the crude crystalline product.

-

Purification and Validation: Recrystallize the crude solid from isopropyl ether to achieve high purity. The success of the synthesis is validated by measuring the specific rotation of the final product, which should be [α]D = +143.5° (c=1 in ethanol), confirming the retention of the (R)-configuration.[7]

Chemoenzymatic Synthesis via Kinetic Resolution

For obtaining one enantiomer from a racemic mixture of 1-phenylethylamine, enzymatic kinetic resolution is a highly efficient strategy.

-

Mechanism: This method employs a lipase, such as Candida antarctica lipase B (CALB), which preferentially acylates one enantiomer over the other.[4] For instance, when reacting racemic 1-phenylethylamine with an acyl donor, the lipase selectively catalyzes the formation of (R)-N-(1-phenylethyl)acetamide, leaving the unreacted (S)-1-phenylethylamine. The two compounds can then be separated. The maximum theoretical yield for the desired amide in a kinetic resolution is 50%.[4]

Applications in Drug Development and Asymmetric Synthesis

The utility of this compound is primarily as a synthetic intermediate and a chiral building block.

-

Pharmaceutical Intermediate: It serves as a precursor in the synthesis of various bioactive molecules and active pharmaceutical ingredients (APIs).[1][3][8] Its derivatives have been explored for a range of pharmacological activities, including potential analgesic, antimicrobial, and neuroprotective effects.[1][4]

-

Asymmetric Synthesis: The chiral phenylethyl moiety is a valuable component in developing synthetic routes that require precise stereochemical control.[1] This is crucial as different enantiomers of a drug can have vastly different potencies and toxicological profiles.[1]

Caption: Role in the Drug Discovery Pipeline.

Analytical and Quality Control Protocols

Confirming the identity and, crucially, the enantiomeric purity of this compound is essential for its application in stereoselective synthesis.

Identity Confirmation

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure.[1][2]

-

Gas Chromatography (GC): GC can be used to assess purity, often showing a purity of >98.0%.[5]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.[2]

Enantiomeric Purity Determination

A self-validating workflow for enantiomeric excess (ee) determination is critical.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. A chiral stationary phase (CSP) is used, which interacts differently with the (R) and (S) enantiomers, resulting in different retention times.[1]

-

Polarimetry: Measuring the specific optical rotation of a sample and comparing it to the literature value for the pure enantiomer provides a measure of enantiomeric purity.

Caption: Workflow for Chiral Purity Analysis via HPLC.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

-

Harmful if swallowed (H302)[2]

-

Causes skin irritation (H315)[2]

-

Causes serious eye irritation (H319)[2]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is more than a chemical with a CAS number; it is a fundamental tool in the field of stereoselective chemistry. Its straightforward synthesis, well-defined properties, and critical role as a chiral building block make it an indispensable intermediate for researchers in pharmaceuticals, fine chemicals, and materials science. A thorough understanding of its synthesis, handling, and analytical validation is essential for its effective and safe use in advancing scientific discovery.

References

-

PrepChem.com. Synthesis of (+)-N-(1-phenylethyl)acetamide. [Link]

-

Protheragen. This compound. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Methyl-N-(1-phenylethyl)acetamide. PubChem Compound Database. [Link]

-

The Vespiary. (2018, November 9). Synthesis of N-(1,1-Dimethyl-2-phenylethyl)acetamide. [Link]

-

MySkinRecipes. This compound. [Link]

-

Occupational Safety and Health Administration. Acetamide. [Link]

Sources

- 1. Buy (S)-N-(1-phenylethyl)acetamide | 19144-86-6 [smolecule.com]

- 2. This compound | C10H13NO | CID 222023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 36065-27-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. This compound - Protheragen [protheragen.ai]

- 7. prepchem.com [prepchem.com]

- 8. CAS 877-95-2: N-(2-Phenylethyl)acetamide | CymitQuimica [cymitquimica.com]

Chirality and stereochemistry of N-(1-phenylethyl)acetamide

An In-depth Technical Guide to the Chirality and Stereochemistry of N-(1-phenylethyl)acetamide

Authored by a Senior Application Scientist

Abstract

This compound is a chiral amide of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its importance is derived from the stereogenic center located at the benzylic position, which makes it a valuable chiral building block and a model compound for studying stereochemical principles.[1][2] This technical guide provides a comprehensive exploration of the chirality and stereochemistry of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental concepts of its stereoisomerism, methodologies for the synthesis and separation of its enantiomers, advanced analytical techniques for stereochemical characterization, and its applications as a chiral auxiliary and synthetic intermediate. The causality behind experimental choices and the integration of self-validating protocols are emphasized throughout to ensure both technical accuracy and practical utility.

Foundational Stereochemistry of this compound

This compound possesses a single stereogenic center at the carbon atom bonded to the phenyl ring, the methyl group, the nitrogen of the acetamide group, and a hydrogen atom.[1] This tetrahedral chirality gives rise to a pair of non-superimposable mirror images known as enantiomers: (R)-N-(1-phenylethyl)acetamide and (S)-N-(1-phenylethyl)acetamide.

These enantiomers exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, their interaction with other chiral entities, including plane-polarized light and biological systems like enzymes and receptors, differs significantly.[3] This differential interaction is the cornerstone of its application in asymmetric synthesis and pharmaceuticals, as the biological activity of a chiral drug is often dependent on a single stereoisomer.[3]

Caption: (R) and (S) enantiomers of this compound.

Synthetic and Separation Strategies

The generation of enantiomerically pure this compound is paramount for its applications. Two primary pathways are employed: the resolution of its racemic precursor, 1-phenylethylamine, followed by acylation, and the direct asymmetric synthesis or kinetic resolution of the amide itself.

Classical Resolution via Diastereomeric Salt Formation

This is a foundational and widely practiced method that relies on the separation of the racemic precursor, (R,S)-1-phenylethylamine. The principle involves reacting the racemic amine with a chiral resolving agent, typically a chiral carboxylic acid like (2R,3R)-tartaric acid, to form a pair of diastereomeric salts.[4][5]

Causality of Experimental Choice: Diastereomers, unlike enantiomers, have different physical properties, including solubility.[4] By carefully selecting the resolving agent and solvent (commonly methanol), one diastereomeric salt can be induced to crystallize preferentially from the solution, while the other remains dissolved.[4] This physical separation allows for the isolation of a single diastereomer. Subsequent treatment with a base regenerates the enantiomerically enriched amine, which can then be acylated to yield the target chiral amide.

Caption: Workflow for classical resolution of 1-phenylethylamine.

Chemoenzymatic Kinetic Resolution

Enzymatic methods offer high selectivity under mild conditions. Kinetic resolution involves the enantiomer-selective acylation of racemic 1-phenylethylamine catalyzed by an enzyme, most commonly an immobilized lipase such as Lipase B from Candida antarctica (CALB), often known by the trade name Novozym 435.[3][6]

Expert Insight: In this process, the racemic amine is reacted with an acyl donor. The enzyme preferentially catalyzes the acylation of one enantiomer (e.g., the R-enantiomer) at a much higher rate than the other.[3] The reaction is stopped at approximately 50% conversion, resulting in a mixture of the acylated product ((R)-N-(1-phenylethyl)acetamide) and the unreacted amine ((S)-1-phenylethylamine). These two compounds, having different functional groups, can be easily separated. The maximum theoretical yield for the desired acylated product in a kinetic resolution is 50%.[3]

Direct Acylation of Enantiopure Amine

The most direct route is the acylation of a commercially available, enantiomerically pure 1-phenylethylamine.[3] This method is straightforward and high-yielding.

Protocol 1: Synthesis of (R)-N-(1-phenylethyl)acetamide

This protocol is adapted from established laboratory procedures for the direct acylation of an enantiopure amine.[3][7]

Materials:

-

(R)-(+)-1-Phenylethylamine

-

Acetic anhydride

-

Chloroform (or other suitable anhydrous solvent)

-

1N Sodium hydroxide (NaOH) solution

-

Deionized water

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ice bath, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: Dissolve (R)-(+)-1-phenylethylamine (e.g., 30 g) in chloroform (200 ml) in a flask and cool the solution in an ice bath.

-

Acylation: Add acetic anhydride (e.g., 38.4 g) dropwise to the stirred, cooled amine solution. The reaction is exothermic and should be controlled by the rate of addition.

-

Quenching: After the addition is complete and the reaction is deemed finished (monitorable by TLC), add ice water to the reaction mixture to quench excess acetic anhydride.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer.

-

Washing (Self-Validation): Wash the organic extract sequentially with a 1N aqueous solution of sodium hydroxide (to remove acetic acid byproduct) and then with water until the aqueous layer is neutral. This washing step is critical for the purity of the final product.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be recrystallized from a suitable solvent system (e.g., isopropyl ether or hexane/diethyl ether) to yield pure (R)-N-(1-phenylethyl)acetamide.[3][7]

Stereochemical Analysis and Characterization

Confirming the absolute configuration and quantifying the enantiomeric purity (enantiomeric excess, or ee) are crucial steps. A multi-technique approach provides a self-validating system for characterization.

Polarimetry

This classical technique measures the rotation of plane-polarized light by the chiral compound.[3] Enantiomers rotate light by equal magnitudes but in opposite directions. For example, (+)-N-(1-phenylethyl)acetamide has been reported with a specific rotation of [α]D = +143.5° (c=1, ethanol).[7] While useful for confirming the identity of a known, pure enantiomer, polarimetry is not reliable for accurately determining the ee of a mixture, as impurities can affect the measurement.

| Compound | Specific Rotation ([α]D) | Conditions | Reference |

| (+)-N-(1-phenylethyl)acetamide | +143.5° | c=1, ethanol | [7] |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive and most powerful technique for separating and quantifying enantiomers.[3][8] The method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to have different retention times.

Expert Insight: The choice of CSP is critical. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly versatile and widely used.[8] In a highly relevant study, a CSP based on poly-(S)-N-(1-phenylethyl)acrylamide was specifically developed and showed excellent chiral recognition ability for various compounds.[9]

Protocol 2: Enantiomeric Excess (ee) Determination by Chiral HPLC

Methodology:

-

System Validation: First, inject a solution of the racemic this compound to establish the retention times for both enantiomers and confirm that the column and mobile phase provide baseline separation.

-

Column and Mobile Phase: Use a suitable chiral column (e.g., DIACEL Chiralcel OD-H). A typical mobile phase is a mixture of n-hexane and 2-propanol (e.g., 90:10 v/v).[10]

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound sample in the mobile phase.

-

Analysis: Inject the sample onto the HPLC system.

-

Quantification: The enantiomeric excess (ee) is calculated from the integrated peak areas of the two enantiomers (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| × 100

Sources

- 1. Buy (S)-N-(1-phenylethyl)acetamide | 19144-86-6 [smolecule.com]

- 2. This compound [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Multifaceted Biological Activities of N-(1-phenylethyl)acetamide Derivatives: A Technical Guide for Drug Discovery

Introduction: The N-(1-phenylethyl)acetamide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these versatile compounds. Designed for researchers, scientists, and drug development professionals, this document offers not only detailed experimental protocols but also the scientific rationale behind the methodological choices, fostering a deeper understanding of this promising class of molecules. The inherent chirality of the 1-phenylethylamine core adds a layer of complexity and opportunity, as stereochemistry often plays a critical role in determining the pharmacological profile of these derivatives.

I. The Diverse Pharmacological Landscape of this compound Derivatives

This compound and its analogues have demonstrated a wide array of pharmacological effects, positioning them as attractive starting points for the development of novel therapeutic agents. The core structure, consisting of an acetamide group attached to a chiral 1-phenylethyl moiety, serves as a versatile template for chemical modification to optimize activity against various biological targets.[1][2]

Anticonvulsant Activity

A significant body of research has focused on the anticonvulsant properties of this compound derivatives. These compounds have shown efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests.[3] The MES model is considered an analog of generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures. The activity of these derivatives is often linked to their ability to modulate neuronal excitability, potentially through interaction with voltage-gated sodium channels or enhancement of GABAergic inhibition.

The substitution pattern on both the phenyl ring and the acetamide moiety plays a crucial role in determining the anticonvulsant potency and neurotoxicity of these compounds. For instance, studies on N-benzyl-2-acetamido-2-phenyl-acetamide derivatives have highlighted the importance of the 2-acetamido group for activity against MES-induced seizures, although it is not strictly essential.[4][5]

Anti-inflammatory and Analgesic Activities

Inflammation and pain are complex physiological processes that are often intertwined. This compound derivatives, particularly those incorporating a phenoxyacetamide scaffold, have demonstrated significant anti-inflammatory and analgesic properties.[6][7][8][9] The mechanism of action for their anti-inflammatory effects is often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in the inflammatory cascade.[6][10][11]

The analgesic effects of these derivatives have been evaluated using various in vivo models, including the acetic acid-induced writhing test and the hot plate test. The former is a model of visceral pain, while the latter assesses central analgesic activity. The presence of specific substituents, such as halogens or nitro groups on the phenoxy ring, has been shown to enhance both anti-inflammatory and analgesic activities.[6][8]

Antimicrobial and Antifungal Activities

The growing threat of antimicrobial resistance has spurred the search for novel anti-infective agents. Certain this compound derivatives have exhibited promising activity against a range of bacterial and fungal pathogens. While the exact mechanisms of action are still under investigation, these compounds may exert their antimicrobial effects by disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with biofilm formation.[12][13][14] In vitro assays such as the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) are crucial for quantifying the antimicrobial potency of these derivatives.[13][15]

II. Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives can be achieved through several versatile and efficient methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

General Synthesis of this compound

A straightforward and widely used method for the synthesis of the parent this compound is the direct acylation of 1-phenylethylamine with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a base.[2]

This protocol describes the synthesis of (+)-N-(1-phenylethyl)acetamide from (R)-(+)-1-phenylethylamine.

Materials:

-

(R)-(+)-1-phenylethylamine

-

Acetic anhydride

-

Chloroform

-

1N Sodium hydroxide solution

-

Isopropyl ether

-

Ice

Procedure:

-

Dissolve (R)-(+)-1-phenylethylamine (30 g) in chloroform (200 ml) in a flask and cool the solution in an ice bath.

-

Slowly add acetic anhydride (38.4 g) dropwise to the cooled solution with stirring.

-

After the addition is complete, continue stirring for a designated period to ensure the reaction goes to completion.

-

Add ice water to the reaction mixture and transfer it to a separatory funnel.

-

Extract the aqueous layer with chloroform.

-

Wash the combined organic extracts with a 1N aqueous solution of sodium hydroxide and then with water.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Concentrate the dried solution under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from isopropyl ether to yield pure (+)-N-(1-phenylethyl)acetamide crystals (yield: 32.2 g).[16]

Rationale: The use of an ice bath helps to control the exothermic reaction between the amine and acetic anhydride. The base (in this case, the amine itself acts as a base to a certain extent, though an external base like triethylamine is often added to improve yield) neutralizes the acetic acid byproduct. The workup procedure with aqueous base and water removes unreacted starting materials and byproducts. Recrystallization is a standard purification technique to obtain a highly pure solid product.

Synthesis of 2-(Substituted phenoxy)-N-(1-phenylethyl)acetamide Derivatives

A common strategy for synthesizing derivatives with anti-inflammatory and analgesic activity involves the reaction of a substituted phenol with a 2-chloro-N-(1-phenylethyl)acetamide intermediate.

This protocol outlines a general two-step synthesis for this class of compounds.[6][8]

Step 1: Synthesis of 2-chloro-N-(1-phenylethyl)acetamide

-

Dissolve 1-phenylethylamine in a suitable solvent (e.g., glacial acetic acid).

-

Add chloroacetyl chloride and anhydrous sodium acetate.

-

Heat the reaction mixture on a water bath for 2 hours.

-

Pour the cooled reaction mixture into cold water to precipitate the product.

-

Filter, wash with water, and recrystallize from ethanol to obtain 2-chloro-N-(1-phenylethyl)acetamide.

Step 2: Synthesis of 2-(Substituted phenoxy)-N-(1-phenylethyl)acetamide

-

Reflux a mixture of the substituted phenol, 2-chloro-N-(1-phenylethyl)acetamide, and anhydrous potassium carbonate in dry acetone for 24 hours.

-

Filter the cooled reaction mixture to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Treat the residue with cold water to precipitate the crude product.

-

Filter, wash with water, and recrystallize from ethanol to obtain the final 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivative.

Rationale: The first step involves the acylation of the amine with chloroacetyl chloride. Sodium acetate acts as a base to neutralize the HCl generated. The second step is a Williamson ether synthesis, where the phenoxide, generated in situ by the reaction of the phenol with potassium carbonate, acts as a nucleophile to displace the chloride from the 2-chloro-N-(1-phenylethyl)acetamide. Anhydrous conditions are crucial to prevent hydrolysis of the reactants and intermediates.

III. Biological Evaluation Protocols

A comprehensive evaluation of the biological activities of this compound derivatives requires a battery of in vivo and in vitro assays. The following protocols are representative examples for assessing anticonvulsant, analgesic, and anti-inflammatory activities.

In Vivo Anticonvulsant Screening

This test evaluates the ability of a compound to prevent the tonic hind limb extension induced by a maximal electrical stimulus, indicative of potential efficacy against generalized tonic-clonic seizures.[3]

Animals: Male Swiss albino mice (20-25 g).

Procedure:

-

Administer the test compound or vehicle (e.g., 1% Tween 80 suspension) orally to groups of six mice. A standard anticonvulsant drug like phenytoin should be used as a positive control.

-

After a predetermined time (e.g., 60 minutes), subject each mouse to a maximal electrical stimulus (e.g., 50 Hz, 0.2 seconds duration) via ear electrodes.

-

Observe the presence or absence of the tonic hind limb extension.

-

The percentage of animals protected from the tonic extension is calculated for each group.

-

The ED50 (the dose that protects 50% of the animals) can be determined using a dose-response study.

Rationale: The MES test is a well-established and robust model for screening compounds with potential efficacy against generalized seizures. The observation of the tonic hind limb extension provides a clear and quantifiable endpoint.

In Vivo Analgesic Activity Assessment

This model assesses the peripheral analgesic activity of a compound by measuring its ability to reduce the number of abdominal constrictions (writhing) induced by an intraperitoneal injection of acetic acid.

Animals: Male Albino mice (40-53 g).

Procedure:

-

Administer the test compound (e.g., 100 mg/kg) or a standard analgesic like diclofenac sodium (e.g., 10 mg/kg) intraperitoneally to groups of four mice. A control group receives the vehicle only.

-

After 30 minutes, inject 0.1 mL of 0.7% acetic acid intraperitoneally into each mouse.

-

Immediately after the acetic acid injection, place each mouse in an individual observation cage.

-

Count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for a defined period (e.g., 10 minutes, observed in two 5-minute intervals).

-

Calculate the percentage of inhibition of writhing for each group compared to the control group.[17]

Rationale: The injection of acetic acid causes peritoneal inflammation and pain, leading to a characteristic writhing response. A reduction in the number of writhes indicates an analgesic effect. This test is sensitive to both centrally and peripherally acting analgesics.

In Vitro Anti-inflammatory Activity Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, providing a direct measure of its potential anti-inflammatory mechanism.

Materials:

-

COX-2 Human Recombinant Enzyme

-

COX Assay Buffer

-

Arachidonic Acid (substrate)

-

COX Probe (fluorometric)

-

Celecoxib (COX-2 inhibitor control)

-

Test compounds

-

96-well fluorescence plate reader

Procedure:

-

Prepare solutions of the test inhibitors at 10 times the desired final concentration in COX Assay Buffer.

-

In a 96-well plate, add the test inhibitor solution, a solvent control, and an inhibitor control (Celecoxib).

-

Add the reconstituted COX-2 enzyme to all wells except for a background control.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate the plate at the recommended temperature and for the specified time.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., λEx = 535 nm/ λEm = 587 nm).

-

Calculate the percentage of COX-2 inhibition for each test compound concentration.

-

The IC50 value (the concentration that inhibits 50% of the enzyme activity) can be determined from a dose-response curve.[18]

Rationale: This in vitro assay provides a direct and quantitative measure of a compound's ability to inhibit a key enzyme in the inflammatory pathway. The use of a specific COX-2 inhibitor as a control ensures the validity of the assay.

IV. Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of this compound derivatives is highly dependent on their chemical structure. Understanding the SAR is crucial for the rational design of more potent and selective compounds.

Key SAR Findings

-

Chirality: The stereochemistry at the 1-phenylethyl position can significantly influence biological activity. For some anticonvulsant derivatives, the (R)-enantiomer has been found to be more active than the (S)-enantiomer.[4]

-

Aromatic Ring Substituents: The nature and position of substituents on the phenyl ring of the 1-phenylethyl moiety and on any additional aromatic rings (e.g., in phenoxyacetamide derivatives) have a profound impact on activity.

-

Anticonvulsant Activity: Electron-withdrawing groups on the N-phenyl ring of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been shown to be favorable for anticonvulsant activity.[19]

-

Anti-inflammatory Activity: Halogen substituents on the phenoxy ring of 2-phenoxy-N-(1-phenylethyl)acetamide derivatives tend to enhance anti-inflammatory activity.[6][8]

-

-

Acetamide Substituents: Modifications to the acetamide portion of the molecule can also modulate activity. For example, in a series of N-benzyl-2-acetamido-2-phenyl-acetamide anticonvulsants, the 2-acetamido group was found to be important but not essential for activity.[4]

Potential Signaling Pathways

The diverse biological activities of this compound derivatives suggest their interaction with multiple signaling pathways.

-

GABAergic Signaling: The anticonvulsant effects of some derivatives may be mediated through the enhancement of GABAergic neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[1][16][20][21][22] Potentiation of GABAergic signaling can lead to a reduction in neuronal excitability, thus suppressing seizures. This can occur through direct interaction with GABA-A receptors or by modulating GABA metabolism or reuptake.

-

Cyclooxygenase (COX) Pathway: The anti-inflammatory and analgesic activities of many this compound derivatives are linked to the inhibition of the COX pathway.[17][19][23][24][25] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Selective inhibition of COX-2 over COX-1 is a desirable property for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects.

V. Data Presentation

The following tables summarize the biological activity data for representative this compound derivatives.

Table 1: Anticonvulsant Activity of N-Benzyl-2-acetamido-3-oxysubstituted propionamide Derivatives [5][26]

| Compound | R | MES ED50 (mg/kg, i.p. in mice) |

| 1 | -OCH3 | 4.5 |

| 27 | -OCH2CH3 | 7.9 |

| 29 | -OCH(CH3)2 | 23 |

| 30 | -OC(CH3)3 | 30-100 |

| Phenytoin | - | 9.5 |

Table 2: Anti-inflammatory and Analgesic Activity of 2-(Substituted phenoxy)-N-(1-(4-chlorophenyl)ethyl)acetamide Derivatives [6][8]

| Compound | R | % Inhibition of Paw Edema (Anti-inflammatory) | % Protection in Writhing Test (Analgesic) |

| 3a | 2-Cl | 58.3 | 62.5 |

| 3b | 4-Br | 66.7 | 75.0 |

| 3c | 4-NO2 | 75.0 | 87.5 |

| 3d | 2,4-di-Cl | 62.5 | 70.8 |

| 3e | 2,4,6-tri-Cl | 54.2 | 66.7 |

| Diclofenac | - | 83.3 | 91.7 |

VI. Visualizations

Diagram 1: General Synthetic Workflow for 2-(Substituted phenoxy)-N-(1-phenylethyl)acetamide Derivatives

Caption: Synthetic scheme for 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives.

Diagram 2: Simplified Cyclooxygenase (COX) Signaling Pathway

Caption: Inhibition of the COX pathway by this compound derivatives.

Diagram 3: Simplified GABAergic Synapse and Potential Action of Derivatives

Caption: Potential modulation of GABAergic signaling by this compound derivatives.

VII. Conclusion

The this compound scaffold represents a highly fruitful area of research in medicinal chemistry. Its derivatives have demonstrated a remarkable range of biological activities, including anticonvulsant, anti-inflammatory, analgesic, and antimicrobial effects. This guide has provided a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds. The detailed experimental protocols and the underlying scientific rationale are intended to empower researchers to further explore and optimize this versatile chemical class for the development of new and effective therapeutic agents. The continued investigation into the mechanisms of action and the refinement of the SAR will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles.

VIII. References

-

GABAergic Signaling Beyond Synapses - An Emerging Target for Cancer Therapy - PMC. (n.d.). Retrieved January 8, 2026, from [Link]

-

GABA Signaling: Pathway & Brain Role | StudySmarter. (n.d.). Retrieved January 8, 2026, from [Link]

-

The cyclooxygenase pathway. In response to pro-inflammatory stimuli... - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

-

An overview of the γ-aminobutyric acid (GABA) signaling system. The... - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

-

GABA Receptor Signaling - QIAGEN GeneGlobe. (n.d.). Retrieved January 8, 2026, from [Link]

-

Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed Central. (n.d.). Retrieved January 8, 2026, from [Link]

-

Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. (n.d.). Retrieved January 8, 2026, from [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (n.d.). Retrieved January 8, 2026, from [Link]

-

Cyclooxygenase-2 in Synaptic Signaling - PMC - PubMed Central. (n.d.). Retrieved January 8, 2026, from [Link]

-

The role of GABAergic signalling in neurodevelopmental disorders - PMC - PubMed Central. (n.d.). Retrieved January 8, 2026, from [Link]

-

In Vitro Antimicrobials - Pharmacology Discovery Services. (n.d.). Retrieved January 8, 2026, from [Link]

-

Preclinical models for antimicrobial compound efficacy in vitro assays - Vibiosphen. (n.d.). Retrieved January 8, 2026, from [Link]

-

Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC - PubMed Central. (n.d.). Retrieved January 8, 2026, from [Link]

-

Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed. (n.d.). Retrieved January 8, 2026, from [Link]

-

Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. (n.d.). Retrieved January 8, 2026, from [Link]

-

ANALGESIC ACTIVITY OF N-(BENZO[d]THIAZOL-2-YL) ACETAMIDES BY WRITHING TEST AND SUBSEQUENT IN SILICO ANALYSIS - JAGANNATH UNIVERSITY. (n.d.). Retrieved January 8, 2026, from [Link]

-

Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives - PMC - NIH. (n.d.). Retrieved January 8, 2026, from [Link]

-

Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - ResearchGate. (2014, October 13). Retrieved January 8, 2026, from [Link]

-

Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives | Request PDF - ResearchGate. (2008, August 6). Retrieved January 8, 2026, from [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central. (n.d.). Retrieved January 8, 2026, from [Link]

-

Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PubMed Central. (2021, February 1). Retrieved January 8, 2026, from [Link]

-

Characterization of GABA Receptors - PMC - PubMed Central. (n.d.). Retrieved January 8, 2026, from [Link]

-

Synthesis and anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives - PubMed. (n.d.). Retrieved January 8, 2026, from [Link]